molecular formula C18H13F3N2O B2717810 (E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 358320-52-2

(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2717810
CAS RN: 358320-52-2
M. Wt: 330.31
InChI Key: BOCIBNVULGSWFC-UHFFFAOYSA-N
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Description

The compound “(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide” is a type of organic compound known as an anilide . Anilides are organic compounds containing an amide group -CONH2 where the nitrogen atom is attached to an aryl group . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and a benzyl group, which is a substituent or a moiety consisting of a phenyl group (C6H5) attached to a methyl group (-CH3), attached to the nitrogen atom .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine with an acyl chloride or an ester. The specific synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl group, the trifluoromethyl group, and the amide group. The presence of these groups would influence the physical and chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by the functional groups present in the molecule. For example, the amide group could undergo hydrolysis in the presence of an acid or a base to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

Inhibitors of Bruton's Tyrosine Kinase (BTK)

Compounds similar to "(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide" have been studied for their potential as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B cell development. Ghosh et al. (2000) explored three leflunomide metabolite analogs that exhibit potent BTK inhibition. These compounds share a conjugated pi-system ensuring planarity, which is critical for their bioactivity (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Stereoselective Synthesis

The stereoselective synthesis of complex molecules is a critical aspect of drug development. Ishibashi et al. (1999) described a radical cascade approach to synthesize benzo[a]quinolizidines, starting from enamides. This work highlights the utility of similar structures in constructing complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Polymer Science

In the realm of polymer science, Yokozawa et al. (2002) demonstrated the chain-growth polycondensation of phenyl 4-(4-octyloxybenzylamino)benzoate to synthesize well-defined aromatic polyamides. This research underscores the importance of amide-functionalized monomers in producing polymers with low polydispersity, which has implications for materials science and engineering (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Anticonvulsant Activity

Mussoi et al. (1996) explored the synthesis and anticonvulsant activity of benzamides, including compounds structurally related to "(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide". Their findings indicate that modifications to the benzamide structure can yield compounds with significant anticonvulsant properties, highlighting the therapeutic potential of such molecules (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).

Fluoride Anion Sensing

The ability to detect fluoride anions in solutions is crucial for environmental monitoring. Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives that exhibited colorimetric sensing for fluoride anions. This work demonstrates the application of such compounds in developing sensors for environmental and health-related monitoring (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many organic compounds can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, and materials science . Further studies could also be conducted to fully understand its physical and chemical properties, as well as its safety and environmental impact .

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)16-8-4-7-14(10-16)9-15(11-22)17(24)23-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,23,24)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCIBNVULGSWFC-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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